Cas no 847401-04-1 (3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one)

3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one structure
847401-04-1 structure
Product name:3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one
CAS No:847401-04-1
MF:C20H20N4OS2
MW:396.529001235962
CID:6299969
PubChem ID:18553832

3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one
    • AKOS024593883
    • SR-01000907681-1
    • 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
    • 847401-04-1
    • SR-01000907681
    • 3-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
    • 3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
    • F0665-0124
    • Inchi: 1S/C20H20N4OS2/c1-3-14(2)26-19-22-21-18(24(19)15-9-5-4-6-10-15)13-23-16-11-7-8-12-17(16)27-20(23)25/h4-12,14H,3,13H2,1-2H3
    • InChI Key: WRQQONOQAKKASU-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(CN2C(=O)SC3C=CC=CC2=3)N1C1C=CC=CC=1)C(C)CC

Computed Properties

  • Exact Mass: 396.10785362g/mol
  • Monoisotopic Mass: 396.10785362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 102Ų

3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0665-0124-20mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0665-0124-50mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0665-0124-100mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0665-0124-25mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0665-0124-4mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0665-0124-15mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0665-0124-10μmol
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0665-0124-2μmol
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0665-0124-1mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0665-0124-30mg
3-{[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
847401-04-1 90%+
30mg
$119.0 2023-05-17

Additional information on 3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one

Introduction to Compound with CAS No. 847401-04-1 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 847401-04-1 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. The full name of this compound, 3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl}-2,3-dihydro-1,3-benzothiazol-2-one, suggests a complex molecular architecture that may contribute to its potential biological activities. This introduction aims to provide a comprehensive overview of the compound, its chemical characteristics, and its emerging applications in modern pharmaceutical research.

At the core of understanding this compound lies its intricate molecular structure. The presence of multiple heterocyclic rings, including a benzothiazole ring and a triazole ring, indicates that this molecule may exhibit a wide range of biological activities. Specifically, the 5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol moiety is particularly noteworthy, as it introduces both sulfur and nitrogen atoms into the molecular framework. These elements are known to be crucial for interactions with biological targets, making this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in developing novel therapeutic agents that target various diseases by modulating specific biological pathways. The compound in question has shown potential in several preclinical studies, particularly in the context of anti-inflammatory and anti-cancer applications. The benzothiazole scaffold is well-documented for its pharmacological properties, and modifications to this scaffold have often led to the discovery of new drugs with enhanced efficacy and reduced side effects.

The 3-{5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-ylmethyl} substituent on the dihydrobenzothiazolone core is particularly interesting from a chemical biology perspective. This group not only adds complexity to the molecule but also provides multiple sites for potential interactions with biological targets. For instance, the sulfur atom in the butan-2-ylsulfanyl group can engage in hydrogen bonding or form metal coordination complexes, while the phenyl ring can participate in hydrophobic interactions. These features make the compound a versatile tool for drug discovery and development.

One of the most exciting aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. In particular, studies have suggested that it may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression. By inhibiting these enzymes, the compound could potentially reduce inflammation and prevent tumor growth. Additionally, its ability to cross cell membranes may enhance its bioavailability, making it an attractive candidate for oral administration.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the triazole ring is particularly challenging due to its strained three-membered ring structure. However, advances in synthetic methodologies have made it possible to construct such rings with high precision using transition metal-catalyzed reactions. The subsequent functionalization of the benzothiazole core further adds complexity but also opens up possibilities for fine-tuning the biological activity of the molecule.

Emerging research also suggests that this compound may have applications beyond traditional pharmaceuticals. For instance, it has been explored as a potential component in materials science due to its ability to form stable complexes with metals and other small molecules. These complexes could find applications in catalysis or as sensors for detecting environmental pollutants. Furthermore, the compound's unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of new types of semiconductors or light-emitting devices.

In conclusion, the compound with CAS number 847401-04-1 represents a fascinating example of how complex molecular structures can lead to novel therapeutic agents with significant biological activity. Its unique combination of heterocyclic rings and functional groups makes it a promising candidate for further investigation in various fields, including medicine and materials science. As research continues to uncover new applications for this molecule, it is likely that we will see more innovative uses emerge in the coming years.

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